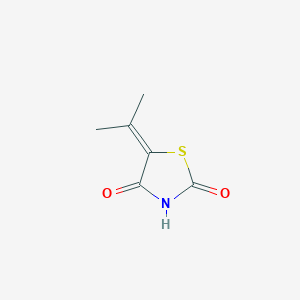

5-Isopropylidene-thiazolidine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Isopropylidene-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the class of thiazolidinediones . It consists of a five-membered C3NS ring . Thiazolidinediones, also known as glitazones, are used in the treatment of diabetes mellitus type 2 .

Synthesis Analysis

Thiazolidinediones are synthesized using various methods. Conventional methods often involve the use of various catalysts and organic solvents, which can be environmentally harmful . A green synthesis method has been developed that uses deep eutectic solvents in the synthesis of thiazolidinedione derivatives . These solvents act as both solvents and catalysts . The synthesis of 19 thiazolidinedione derivatives was achieved with yields ranging from 21.49% to 90.90% .Molecular Structure Analysis

The molecular formula of 5-Isopropylidene-thiazolidine-2,4-dione is C6H7NO2S . It is a five-membered heterocyclic compound that contains one nitrogen and one sulfur atom . The presence of sulfur enhances its pharmacological properties .Chemical Reactions Analysis

Thiazolidinediones show a wide range of biological activities due to their chemical structure . They have been found to inhibit lipid peroxidation and soy lipoxygenase enzyme activity . The antioxidant activity of these compounds has also been determined by the ABTS and DPPH methods .Physical And Chemical Properties Analysis

The molecular weight of 5-Isopropylidene-thiazolidine-2,4-dione is 157.193 g/mol .科学研究应用

Antidiabetic Applications

Thiazolidinediones are known for their antidiabetic potential . They act as insulin sensitizers and are particularly effective in treating hyperglycemia without causing hypoglycemia by stimulating the peroxisome proliferator-activated receptor-γ (PPAR-γ) .

Antioxidant Activity

These compounds can exhibit antioxidant properties , especially when they include a phenolic OH moiety, which may enhance their overall antioxidant activity .

Antimicrobial and Anticancer Potential

The presence of various substituents on aliphatic or aromatic amines used in the synthesis of thiazolidinedione derivatives can significantly impact their antimicrobial, anticancer, and antioxidant potential .

Enzyme Inhibition

Thiazolidinedione derivatives have been shown to inhibit lipoxygenase (LOX) activity, which is involved in the inflammatory response. This suggests potential applications in anti-inflammatory therapies .

Microbial Strain Inhibition

Some derivatives have been synthesized and screened against different microbial strains to determine their minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs), indicating their use in microbial infection control .

安全和危害

未来方向

Thiazolidinediones have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

属性

IUPAC Name |

5-propan-2-ylidene-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3(2)4-5(8)7-6(9)10-4/h1-2H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWVABKYNPDNIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)NC(=O)S1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropylidene-thiazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/no-structure.png)

![4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B2976972.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2976975.png)

![(3E)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2976977.png)

![methyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2976979.png)

![8-(2,5-dimethylphenyl)-3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976984.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2976985.png)